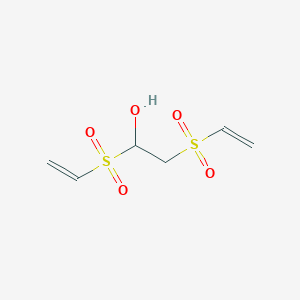
1,2-Di(ethenesulfonyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(ethenesulfonyl)ethan-1-ol is a chemical compound characterized by the presence of two ethenesulfonyl groups attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(ethenesulfonyl)ethan-1-ol typically involves the reaction of ethan-1-ol with ethenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(ethenesulfonyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl groups to ethylsulfonyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce ethylsulfonyl derivatives.
Scientific Research Applications
1,2-Di(ethenesulfonyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Di(ethenesulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The ethenesulfonyl groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(ethenesulfonyl)ethan-1-ol: A related compound with a single ethenesulfonyl group.
Ethane-1,2-diol (ethylene glycol): A diol with two hydroxyl groups but without the ethenesulfonyl groups.
Uniqueness
1,2-Di(ethenesulfonyl)ethan-1-ol is unique due to the presence of two ethenesulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
172650-62-3 |
|---|---|
Molecular Formula |
C6H10O5S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1,2-bis(ethenylsulfonyl)ethanol |
InChI |
InChI=1S/C6H10O5S2/c1-3-12(8,9)5-6(7)13(10,11)4-2/h3-4,6-7H,1-2,5H2 |
InChI Key |
CDNUFEUXNSUMFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CC(O)S(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
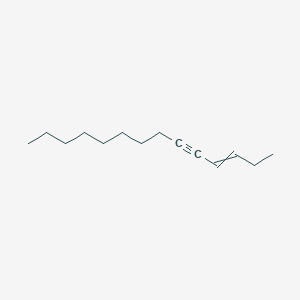

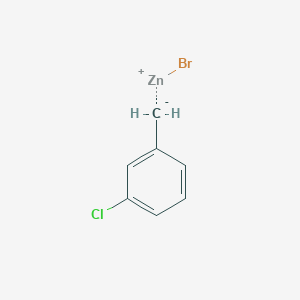

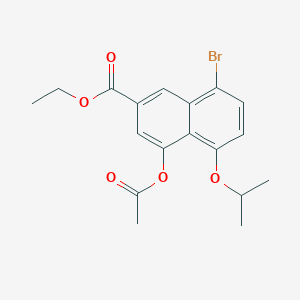


phosphanium perchlorate](/img/structure/B14263295.png)
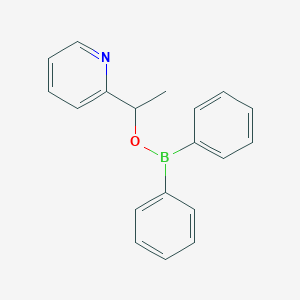
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

